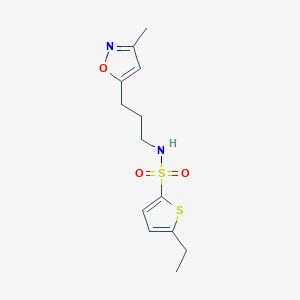![molecular formula C22H27N5O4 B2364025 2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-91-6](/img/no-structure.png)
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Imidazoles, which are part of the compound’s structure, can be synthesized via N–H functionalization. This involves using indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 516.72 . Other physical and chemical properties such as boiling point, density, vapor pressure, and pKa are predicted values .Aplicaciones Científicas De Investigación
Antiviral and Antihypertensive Activity
The derivative of 7,8-polymethylenehypoxanthines, related to the compound , has been used in the study of antiviral and antihypertensive activities. This research demonstrates the potential of these derivatives in medicinal chemistry, particularly in the development of treatments for viral infections and hypertension (Nilov et al., 1995).
Precursors of Purine Analogs
The compound serves as a precursor in the synthesis of purine analogs. These analogs are significant in pharmaceutical research for their potential therapeutic properties, including anticancer activity (Alves et al., 1994).
Anticancer Drug Candidate
Derivatives of the compound have been investigated as tubulin polymerization inhibitors, displaying high antitumor activity. This research emphasizes the compound's potential in developing new anticancer drugs (Romagnoli et al., 2016).
Inhibiting Vascular Smooth Muscle Cell Proliferation
The compound and its derivatives have been tested for their efficacy in inhibiting the proliferation of vascular smooth muscle cells, which is crucial in treating diseases like atherosclerosis (Ryu et al., 2008).
Antitumor Activity
Studies have explored the synthesis of novel derivatives of this compound, evaluating their antiproliferative activity against various cancer cell lines. This highlights the compound's role in developing new anticancer agents (Liu et al., 2018).
Propiedades
Número CAS |
876901-91-6 |
|---|---|
Nombre del producto |
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Fórmula molecular |
C22H27N5O4 |
Peso molecular |
425.489 |
Nombre IUPAC |
2-(2-ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H27N5O4/c1-6-30-13-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-8-10-17(11-9-16)31-7-2/h8-11H,6-7,12-13H2,1-5H3 |
Clave InChI |
XAGYATREJVVPPV-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OCC)C)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)
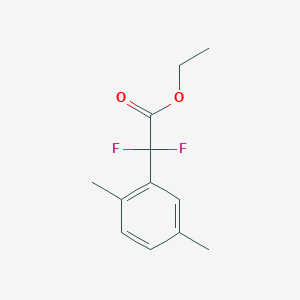
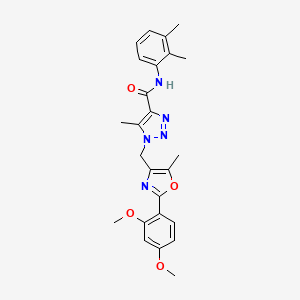
![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
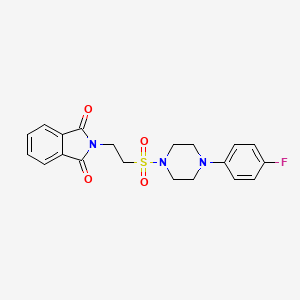
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
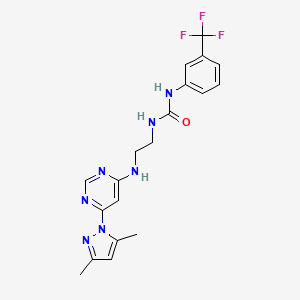
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)
